Molecular Weight and Lipophilicity Differentiation vs. 1-Cyclohexyl Analog (CAS 1021116-67-5) to Guide ADME Property Selection
The target compound (MW 390.46, cLogP 3.05, topological polar surface area 75.19 Ų) is differentiated from its 1-cyclhexyl-3-phenylurea analog (CAS 1021116-67-5, MW 396.51, higher predicted cLogP due to cyclohexyl group) by a lower molecular weight and reduced lipophilicity, parameters that directly influence membrane permeability, aqueous solubility, and metabolic clearance [1]. The cyclohexyl substitution adds 6 Da of molecular weight and introduces greater conformational flexibility and steric bulk at the terminal urea position, which can alter target binding pocket accommodation [1]. For procurement decisions, the lower cLogP of the phenyl analog predicts improved aqueous solubility and potentially lower CYP-mediated oxidative metabolism compared to the cyclohexyl variant, making it more suitable for biochemical assay conditions requiring higher compound solubility [2].
| Evidence Dimension | Predicted physicochemical properties (MW, cLogP, TPSA) |
|---|---|
| Target Compound Data | MW = 390.46 g/mol; cLogP = 3.05; TPSA = 75.19 Ų |
| Comparator Or Baseline | 1-Cyclohexyl analog (CAS 1021116-67-5): MW = 396.51 g/mol; cLogP > 3.5 (estimated); higher TPSA |
| Quantified Difference | ΔMW = −6.05 Da; ΔcLogP ≈ −0.5 to −1.0 (estimated); lower lipophilicity for target compound |
| Conditions | Predicted properties from chemical structure; cLogP calculated via fragment-based method |
Why This Matters
Lower lipophilicity and molecular weight of the target phenylurea variant predict superior aqueous solubility and potentially reduced non-specific protein binding vs. the cyclohexyl analog, directly impacting assay compatibility and data reproducibility in high-throughput screening.
- [1] Brinkman, J.A.; Cheung, A.W.; Firooznia, F.; Guertin, K.R.; Marcopulos, N.; Qi, L.; Racha, J.K.; Sarabu, R.; Tan, J.; Tilley, J.W. Thiazolo-pyrimidine/pyridine urea derivatives. U.S. Patent Application 20070270433, November 22, 2007. View Source
- [2] Draw a structure: Predicted properties for C21H18N4O2S (CAS 1021040-21-0). sildrug.ibb.waw.pl. Retrieved from https://sildrug.ibb.waw.pl. View Source
